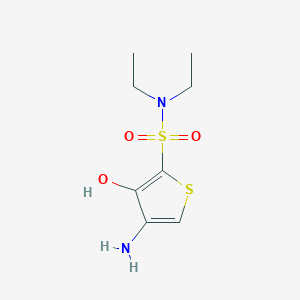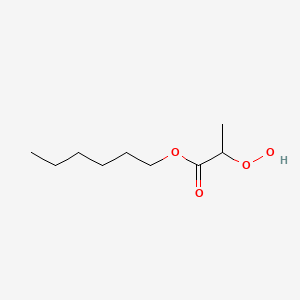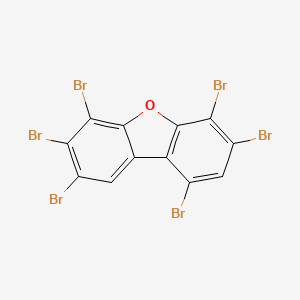
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur with carbonyl compounds and other reagents under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including 4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide, may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide include other thiophene derivatives and sulfonamide compounds, such as:
- Sulfamethazine
- Sulfadiazine
- Suprofen
- Articaine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities and chemical properties.
Propiedades
Número CAS |
512190-95-3 |
|---|---|
Fórmula molecular |
C8H14N2O3S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
4-amino-N,N-diethyl-3-hydroxythiophene-2-sulfonamide |
InChI |
InChI=1S/C8H14N2O3S2/c1-3-10(4-2)15(12,13)8-7(11)6(9)5-14-8/h5,11H,3-4,9H2,1-2H3 |
Clave InChI |
OJWCUNDZTZBFHH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C(=CS1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)






![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)

![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)
